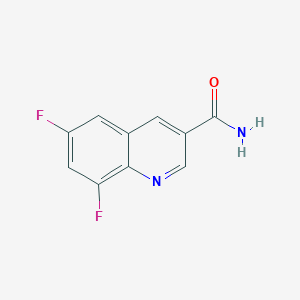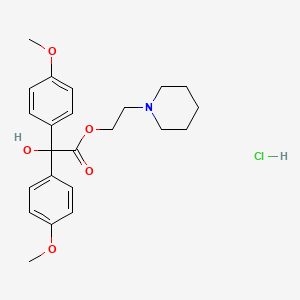![molecular formula C34H70Mo2N2O2S6-4 B13770069 Molybdenum, bis[bis(2-ethylhexyl)carbamodithioato-kappaS,kappaS']dioxodi-mu-thioxodi- CAS No. 90901-24-9](/img/structure/B13770069.png)
Molybdenum, bis[bis(2-ethylhexyl)carbamodithioato-kappaS,kappaS']dioxodi-mu-thioxodi-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molybdenum, bis[bis(2-ethylhexyl)carbamodithioato-kappaS,kappaS’]dioxodi-mu-thioxodi- is a complex organomolybdenum compound. It is characterized by the presence of molybdenum ions coordinated with bis(2-ethylhexyl)carbamodithioate ligands. This compound is typically found in a solid state, appearing as yellow to yellow-brown crystals, and is soluble in organic solvents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of molybdenum, bis[bis(2-ethylhexyl)carbamodithioato-kappaS,kappaS’]dioxodi-mu-thioxodi- generally involves the reaction of elemental molybdenum with bis(2-ethylhexyl)carbamodithioate. The specific synthetic methods can vary, but they often include solvent reactions or solvothermal reactions .
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale reactions under controlled conditions to ensure high yield and purity. The reaction parameters, such as temperature, pressure, and solvent choice, are optimized to facilitate the efficient formation of the desired product .
Chemical Reactions Analysis
Types of Reactions
Molybdenum, bis[bis(2-ethylhexyl)carbamodithioato-kappaS,kappaS’]dioxodi-mu-thioxodi- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation states of molybdenum.
Reduction: It can also undergo reduction reactions, often involving the use of reducing agents to alter its oxidation state.
Substitution: The ligands in this compound can be substituted with other ligands under appropriate conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of organic solvents .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield higher oxidation states of molybdenum, while substitution reactions can result in the formation of new organomolybdenum complexes .
Scientific Research Applications
Molybdenum, bis[bis(2-ethylhexyl)carbamodithioato-kappaS,kappaS’]dioxodi-mu-thioxodi- has several scientific research applications, including:
Catalysis: It serves as a catalyst in various organic reactions, such as oxidation and redox reactions
Photovoltaic Materials: This compound is used in the development of photovoltaic materials for solar energy applications
Lubricants: It is employed as an additive in lubricants to enhance their performance and reduce friction
Surface Treatment Agents: The compound is used in surface treatment processes to improve the properties of materials
Mechanism of Action
The mechanism by which molybdenum, bis[bis(2-ethylhexyl)carbamodithioato-kappaS,kappaS’]dioxodi-mu-thioxodi- exerts its effects involves its ability to coordinate with various substrates and facilitate chemical transformations. The molybdenum center acts as a catalytic site, enabling the activation and conversion of reactants through various pathways. The specific molecular targets and pathways depend on the nature of the reaction and the substrates involved .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to molybdenum, bis[bis(2-ethylhexyl)carbamodithioato-kappaS,kappaS’]dioxodi-mu-thioxodi- include:
Molybdenum, bisO,O-bis(2-ethylhexyl)phosphorodithioato-dioxodi-mu-thioxodi-: This compound also contains molybdenum coordinated with bis(2-ethylhexyl) ligands but differs in the nature of the ligands.
Molybdenum Diakyldithiocarbamate: Another similar compound with different alkyl groups attached to the dithiocarbamate ligands
Uniqueness
The uniqueness of molybdenum, bis[bis(2-ethylhexyl)carbamodithioato-kappaS,kappaS’]dioxodi-mu-thioxodi- lies in its specific ligand structure and the resulting properties. Its ability to act as a catalyst in various reactions, its solubility in organic solvents, and its applications in diverse fields make it a valuable compound in scientific research and industrial applications .
Properties
CAS No. |
90901-24-9 |
|---|---|
Molecular Formula |
C34H70Mo2N2O2S6-4 |
Molecular Weight |
923.2 g/mol |
IUPAC Name |
N,N-bis(2-ethylhexyl)carbamodithioate;oxomolybdenum;sulfanide |
InChI |
InChI=1S/2C17H35NS2.2Mo.2O.2H2S/c2*1-5-9-11-15(7-3)13-18(17(19)20)14-16(8-4)12-10-6-2;;;;;;/h2*15-16H,5-14H2,1-4H3,(H,19,20);;;;;2*1H2/p-4 |
InChI Key |
BIYQYGLABGPYNP-UHFFFAOYSA-J |
Canonical SMILES |
CCCCC(CC)CN(CC(CC)CCCC)C(=S)[S-].CCCCC(CC)CN(CC(CC)CCCC)C(=S)[S-].O=[Mo].O=[Mo].[SH-].[SH-] |
physical_description |
Liquid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


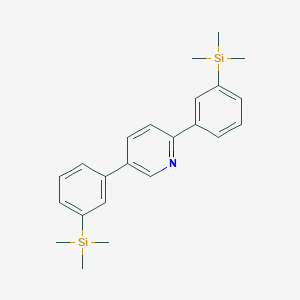
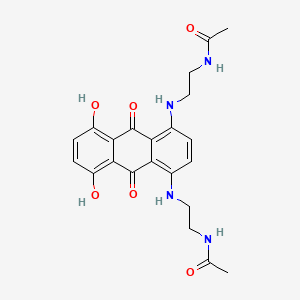
![1,4-Diazabicyclo[4.1.0]heptan-5-one,7-phenyl-,(6R,7S)-rel-(9ci)](/img/structure/B13769999.png)
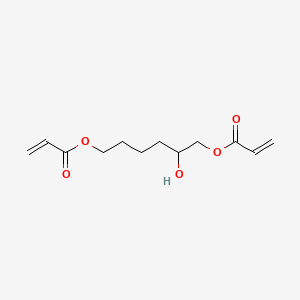
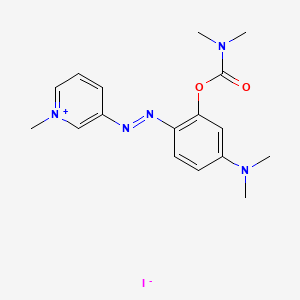

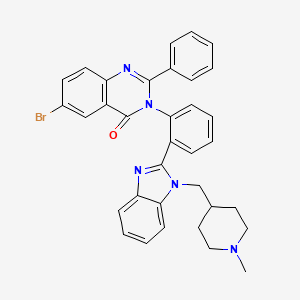
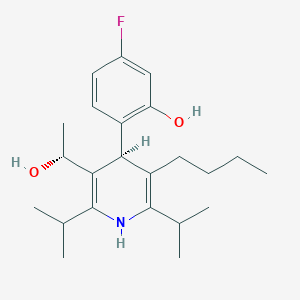
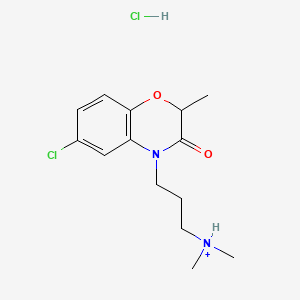
![carbamimidoyl-[3-(3,4,5-trimethoxybenzoyl)oxypropyl]azanium;chloride](/img/structure/B13770026.png)
![6-pyridin-2-yl-2,3-dihydro-[1,4]dithiino[2,3-c]pyrrole-5,7-dione](/img/structure/B13770031.png)
